molecular formula C8H8F3N B1329494 N-(2,2,2-Trifluoroethyl)aniline CAS No. 351-61-1

N-(2,2,2-Trifluoroethyl)aniline

Cat. No.: B1329494
CAS No.: 351-61-1
M. Wt: 175.15 g/mol
InChI Key: IHCPNFMGAKAAKN-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)aniline: is an organic compound characterized by the presence of a trifluoroethyl group attached to an aniline moiety. This compound is known for its unique physical and chemical properties, which make it suitable for a wide range of applications in various fields of research and industry .

Scientific Research Applications

Chemistry: N-(2,2,2-Trifluoroethyl)aniline is widely used as a platform chemical in synthetic organic chemistry. It serves as a building block for the synthesis of various fluorinated compounds .

Biology and Medicine: In medicinal chemistry, the compound is used for the development of pharmaceuticals due to its unique properties, such as increased metabolic stability and enhanced biological activity .

Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials .

Safety and Hazards

“N-(2,2,2-Trifluoroethyl)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .

Future Directions

The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, “N-(2,2,2-Trifluoroethyl)aniline” and related compounds may continue to receive attention in future research.

Mechanism of Action

Target of Action

N-(2,2,2-Trifluoroethyl)aniline primarily targets iron porphyrin . Iron porphyrin is a type of metalloprotein that plays a crucial role in various biological processes, including oxygen transport and catalysis .

Mode of Action

The compound interacts with its target through a process known as N-trifluoroethylation . This process involves the use of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . The reaction is conducted via a cascade of diazotization and N-trifluoroethylation reactions . This one-pot N–H insertion reaction can afford a wide range of N-trifluoroethylated anilines .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of various fluorinated compounds, including N-trifluoroethylated amines . The existence of fluorine in organic molecules usually provides favorable properties for these molecules . Therefore, the development of new synthetic methods for the introduction of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .

Pharmacokinetics

The compound’s molecular weight of 17515 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed

Result of Action

The result of the action of this compound is the production of a wide range of N-trifluoroethylated anilines . These compounds are widely used as platform chemicals in the fields of synthetic organic, medicinal, and agrochemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction is conducted in an aqueous solution , suggesting that the presence of water is crucial for the reaction to occur. Additionally, the compound is stored at room temperature , indicating that it is stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, with optimizations for yield and purity to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2,2,2-Trifluoroethyl)aniline can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the trifluoroethyl group.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Comparison with Similar Compounds

Uniqueness: N-(2,2,2-Trifluoroethyl)aniline is unique due to its specific trifluoroethyl group, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring enhanced metabolic stability and biological activity .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCPNFMGAKAAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188597
Record name Aniline, N-(2,2,2-trifluoroethyl)-
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Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-61-1
Record name N-(2,2,2-Trifluoroethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351-61-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N-(2,2,2-trifluoroethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, N-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2,2-trifluoroethyl)aniline
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Synthesis routes and methods I

Procedure details

To a solution of 2,2,2-trifluoro-N-phenylacetamide (5.0 g, 26 mmol) in THF (10 mL) was added BH3 in THF (130 mL, 130 mmol, 1.0 M). The resulting mixture was refluxed overnight. The mixture was quenched with water and methanol, concentrated to remove most of THF, and extracted with EtOAc. Organics were washed with brine, dried (Na2SO4), and concentrated to give 4.17 g (92%) of the title compound as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 3.71-3.75 (2H, m), 6.66 (2H, d, J=8.0 Hz), 6.79 (1H, t, J=7.2 Hz), 7.20 (2H, t, J=8.0 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

2.5 g (10.7 mmol) 2,2,2-trifluoroethyl trifluoromethanesulphonate were added to 2.0 g (21.5 mmol) aniline in 50 mL xylene and the mixture was refluxed for 2 days. After cooling, the mixture was filtered, washed with DIPE and the filtrate was evaporated down i.vac. The residue was purified by flash chromatography. The product fractions were combined and evaporated down i.vac.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

250 mg (0.573 mmol) of (2,2,2-trifluoroethyl)phenyliodonium trifluoromethanesulfonate, 107 mg (1.15 mmol) of aniline and 5 ml of methylene chloride were reacted and worked up in the same manner as described in Reference Example 4 to obtain 91.1 mg of N-(2,2,2-trifluoroethyl)aniline as an oily substance. Yield, 92%.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-(2,2,2-Trifluoroethyl)aniline interesting for synthetic chemistry applications?

A: this compound and its derivatives exhibit unique reactivity in photochemical reactions. [] Research has shown that N-(2,2,2-Trifluoroethyl)amines, when exposed to UV light in the presence of 3-phenylcyclohex-2-en-1-one, undergo a regioselective photoaddition reaction. [] This reaction primarily occurs at the α-position to the trifluoromethyl group, offering a novel pathway for direct carbon substitution at that position. [] This regioselectivity is comparable to what is observed in the anodic methoxylation of N-(2,2,2-Trifluoroethyl)anilines. [] The presence of the electron-withdrawing trifluoromethyl group appears to be key to enabling this synthetically useful transformation.

Q2: Are there any applications of this compound derivatives in radiochemistry?

A: Yes, specifically, this compound can be utilized in the synthesis of radiolabeled intermediates for Positron Emission Tomography (PET) tracers. [] Research highlights the use of 4-chloro-N-(2,2,2-trifluoroethyl)aniline as a precursor in the production of 2-amino-2′-[18F]fluorobenzhydrols. [] This compound, when reacted with boron trichloride, forms an anilinodichloroborane reagent. [] This reagent can then be reacted with 2-[18F]Fluorobenzaldehyde, ultimately yielding the radiolabeled 2-amino-2′-[18F]fluorobenzhydrol. [] This intermediate is valuable for synthesizing [2′-18F]-1,4-benzodiazepine-2-ones, which are important compounds in PET imaging studies. []

Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A: While specific spectroscopic data isn't provided in the referenced abstracts, it's highly likely that Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role. Both proton (1H) and fluorine-19 (19F) NMR would be particularly informative for characterizing these compounds. [] The distinct chemical shifts associated with protons and fluorine atoms adjacent to the trifluoroethyl group would provide valuable information about the compound's structure and purity.

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